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molecular formula C11H10F3N3 B580053 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline CAS No. 641571-06-4

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B580053
M. Wt: 241.217
InChI Key: BETRKLAUVABHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Cc1cn(-c2cc(NC(=O)O)cc(C(F)(F)F)c2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1nccn1-c1cc(NC(=O)O)cc(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][c:2]1[n:3][cH:4][n:5](-[c:6]2[cH:7][c:8]([NH:9][C:10](=[O:11])[OH:12])[cH:13][c:14]([C:15]([F:16])([F:17])[F:18])[cH:19]2)[cH:20]1.[CH3:21][c:22]1[n:23](-[c:27]2[cH:28][c:29]([NH:37][C:38](=[O:39])[OH:40])[cH:30][c:31]([C:33]([F:34])([F:35])[F:36])[cH:32]2)[cH:24][cH:25][n:26]1>>[CH3:21][c:22]1[n:23](-[c:27]2[cH:28][c:29]([NH2:37])[cH:30][c:31]([C:33]([F:34])([F:35])[F:36])[cH:32]2)[cH:24][cH:25][n:26]1

Inputs

Step One
Name
Cc1cn(-c2cc(NC(=O)O)cc(C(F)(F)F)c2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cn(-c2cc(NC(=O)O)cc(C(F)(F)F)c2)cn1
Name
Cc1nccn1-c1cc(NC(=O)O)cc(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1nccn1-c1cc(NC(=O)O)cc(C(F)(F)F)c1

Outcomes

Product
Name
Type
product
Smiles
Cc1nccn1-c1cc(N)cc(C(F)(F)F)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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